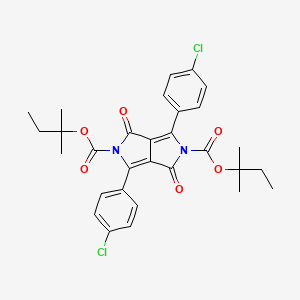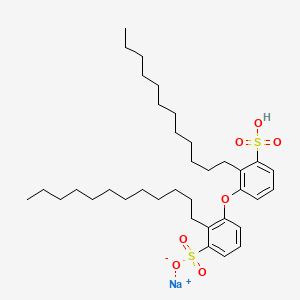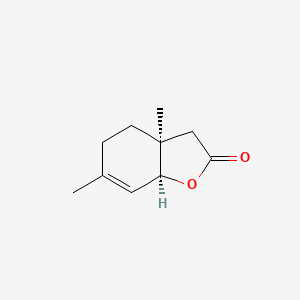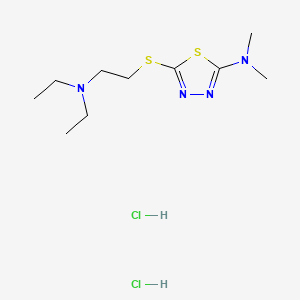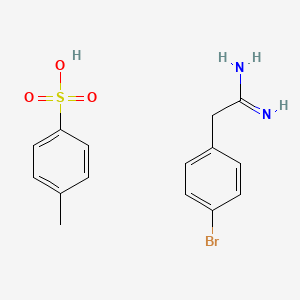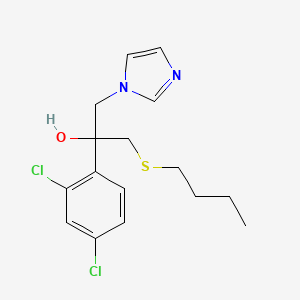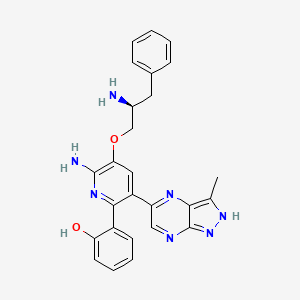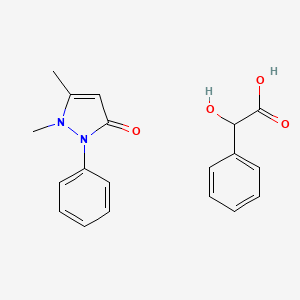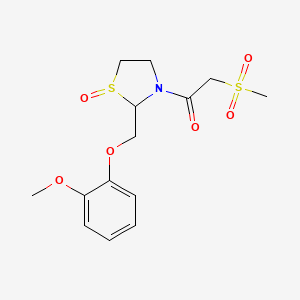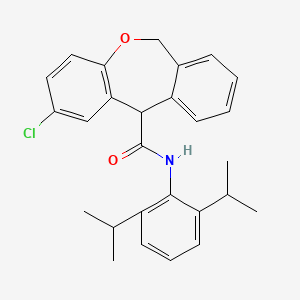
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline is an organic compound that belongs to the class of azomethine dyes. These dyes are known for their vibrant colors and are often used in various applications, including textiles, inks, and biological staining.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline typically involves the condensation of 4-ethoxybenzaldehyde with 1,3,3-trimethyl-2-methyleneindoline. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of human error.
化学反应分析
Types of Reactions
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
科学研究应用
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the production of colored materials, such as textiles and inks.
作用机制
The mechanism by which 2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline exerts its effects involves the interaction of its azomethine group with various molecular targets. The compound can form complexes with metal ions, which can then participate in redox reactions. Additionally, its ability to absorb light makes it useful in applications that require photoactivation.
相似化合物的比较
Similar Compounds
- 2-(4-Methoxyphenylazomethylene)-1,3,3-trimethylindoline
- 2-(4-Chlorophenylazomethylene)-1,3,3-trimethylindoline
- 2-(4-Bromophenylazomethylene)-1,3,3-trimethylindoline
Uniqueness
2-(4-Ethoxyphenylazomethylene)-1,3,3-trimethylindoline is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications where specific solubility and reactivity profiles are required.
属性
CAS 编号 |
57303-68-1 |
|---|---|
分子式 |
C20H23N3O |
分子量 |
321.4 g/mol |
IUPAC 名称 |
(4-ethoxyphenyl)-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]diazene |
InChI |
InChI=1S/C20H23N3O/c1-5-24-16-12-10-15(11-13-16)22-21-14-19-20(2,3)17-8-6-7-9-18(17)23(19)4/h6-14H,5H2,1-4H3/b19-14+,22-21? |
InChI 键 |
LOAGDQRAMKGXBH-QTQSSRPMSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)N=N/C=C/2\C(C3=CC=CC=C3N2C)(C)C |
规范 SMILES |
CCOC1=CC=C(C=C1)N=NC=C2C(C3=CC=CC=C3N2C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


